Efatutazone - 223132-37-4

Efatutazone

Catalog Number: EVT-288312
CAS Number: 223132-37-4
Molecular Formula: C27H26N4O4S
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efatutazone, also known as Efatutazone, is a synthetic, orally bioavailable compound classified as a thiazolidinedione. [, ] It acts as a highly selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in regulating gene expression for lipid metabolism, inflammation, cellular differentiation, and apoptosis. [, , , ] Efatutazone demonstrates significantly higher potency compared to earlier-generation PPARγ agonists like troglitazone. [, ] Its role in scientific research focuses on investigating its potential as an anti-cancer agent against various cancers, including esophageal squamous cell carcinoma (ESCC), lung adenocarcinoma, anaplastic thyroid cancer, and breast cancer. [, , , , , , , , , , ]

Source and Classification

Inolitazone is derived from thiazolidinedione compounds, which are characterized by their five-membered ring structure containing sulfur. It is classified under the category of PPARγ agonists, which are known to influence glucose metabolism and fat cell differentiation. The compound is particularly noted for its ability to modulate various biological pathways involved in cancer progression and metabolic disorders .

Synthesis Analysis

The synthesis of Inolitazone typically involves several key steps:

  1. Starting Materials: The synthesis often begins with thiazolidinedione derivatives, which are reacted with various aldehydes through a Knoevenagel condensation reaction. This step is crucial for forming the foundational thiazolidinedione structure.
  2. Alkylation: The resulting intermediates are then alkylated using ethyl bromoacetate, followed by hydrolysis to yield further intermediates necessary for the final product.
  3. Formation of Target Compound: The final synthesis step involves the esterification of lupeol with these intermediates in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine. This multi-step process allows for the precise construction of Inolitazone with desired pharmacological properties .
Molecular Structure Analysis

Inolitazone has a complex molecular structure characterized by a thiazolidinedione core. Its chemical formula is C12H10N2O3SC_{12}H_{10}N_2O_3S, and it features functional groups that contribute to its activity as a PPARγ agonist. The molecular weight of Inolitazone is approximately 250.28 g/mol. The structural configuration includes:

  • Thiazolidinedione Ring: This five-membered ring is essential for PPARγ binding.
  • Substituents: Various substituents on the ring enhance its biological activity and solubility.

The three-dimensional conformation of Inolitazone allows it to effectively interact with PPARγ, facilitating its role in gene transcription modulation related to glucose and lipid metabolism .

Chemical Reactions Analysis

Inolitazone participates in several chemical reactions relevant to its mechanism of action:

  1. Binding Reactions: It binds to PPARγ, leading to conformational changes that activate transcription of target genes involved in glucose metabolism.
  2. Metabolic Pathways: As an agonist, it influences metabolic pathways that regulate insulin sensitivity and adipocyte differentiation.
  3. Antitumor Activity: Inolitazone's interactions with various signaling pathways can inhibit tumor cell proliferation, particularly in cancers such as non-small cell lung cancer and breast cancer .
Mechanism of Action

The primary mechanism of action for Inolitazone involves its role as an agonist of PPARγ:

  • Transcriptional Activation: Upon binding to PPARγ, Inolitazone induces conformational changes that promote the recruitment of coactivators and the transcriptional machinery necessary for gene expression.
  • Regulation of Metabolism: It enhances insulin sensitivity and modulates lipid metabolism by upregulating genes associated with fatty acid storage and glucose uptake.
  • Anticancer Effects: Inolitazone has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and inhibition of epithelial-mesenchymal transition .
Physical and Chemical Properties Analysis

Inolitazone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point of Inolitazone is typically around 150–155°C, indicating good thermal stability for pharmaceutical applications .
Applications

Inolitazone has significant potential applications in various scientific fields:

  1. Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for developing new cancer treatments, particularly targeting metabolic pathways involved in tumor progression.
  2. Diabetes Management: As a PPARγ agonist, it may be beneficial in managing insulin resistance and associated metabolic disorders.
  3. Research Tool: Inolitazone serves as a valuable tool in research focused on PPARγ-related signaling pathways and their implications in diseases such as obesity, diabetes, and cancer .
Introduction to Inolitazone in Targeted Therapeutic Research

Historical Context of Thiazolidinedione Derivatives in Pharmacology

Thiazolidinediones (TZDs) represent a class of nitrogen-containing heterocyclic compounds initially developed for type 2 diabetes management due to their insulin-sensitizing properties through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation. First-generation TZDs like ciglitazone (developed in the 1980s) and troglitazone (first marketed in 1997) demonstrated potent antidiabetic effects but faced significant safety challenges, including troglitazone's withdrawal due to hepatotoxicity [1] [4]. Subsequent derivatives like pioglitazone and rosiglitazone gained FDA approval and became established therapies, though concerns persisted regarding side effects including weight gain, fluid retention, and potential cardiovascular risks [1] [7]. Beyond metabolic regulation, research uncovered broader therapeutic potential for TZDs. Their ability to modulate gene networks involved in cell proliferation, differentiation, inflammation, and apoptosis sparked significant interest in oncology [1] [3]. Early preclinical studies revealed that TZDs like troglitazone and rosiglitazone could inhibit growth in various cancer cell lines and animal models, acting through both PPAR-γ-dependent and independent pathways [3]. This established the TZD scaffold as a privileged structure in medicinal chemistry, paving the way for developing newer analogs with optimized efficacy and safety profiles for non-diabetic indications, particularly cancer [1] [4].

Table 1: Evolution of Key Thiazolidinedione Derivatives

CompoundPrimary IndicationKey MilestoneOncological Potential Demonstrated
CiglitazoneType 2 Diabetes (T2DM)Developed 1980s (Takeda)Early in vitro anti-proliferative effects
TroglitazoneT2DMMarketed 1997, Withdrawn 2000 (Hepatotoxicity)Induction of apoptosis in breast cancer cells
RosiglitazoneT2DMFDA Approved 1999Suppression of angiogenesis in xenograft models
PioglitazoneT2DMFDA Approved 1999Reduction of hepatic fat/NASH improvement
InolitazoneOncology (Investigation)Preclinical/Clinical Development (2000s-present)High potency PPARγ agonist in anaplastic models

Inolitazone’s Emergence as a PPAR-γ Agonist Candidate

Inolitazone (Efatutazone, CS-7017, RS5444) emerged as a structurally distinct, high-affinity PPAR-γ agonist specifically designed to overcome limitations of earlier TZDs, particularly concerning potency and potential application in oncology. Its molecular structure (C₂₇H₂₆N₄O₄S) features a thiobenzyl group, differentiating it from the chromane ring of troglitazone or the pyridinyl moiety of rosiglitazone [8]. This structural modification confers significantly enhanced binding affinity and potency. Transactivation assays demonstrated Inolitazone's exceptional affinity for PPAR-γ, with a half-maximal effective concentration (EC₅₀) of 1 nM for activating PPAR-γ/RXRα-dependent transcription. This potency markedly surpasses earlier TZDs like rosiglitazone (EC₅₀ = 65 nM) and troglitazone (EC₅₀ = 631 nM) [8]. Crucially, Inolitazone exhibits high selectivity for PPAR-γ over other PPAR isoforms (α and δ) in reporter assays [8]. Mechanistically, Inolitazone binds the PPAR-γ ligand-binding domain, inducing a conformational change that facilitates coactivator recruitment and transcriptional regulation of target genes. A key downstream effect is the potent upregulation of the cell cycle kinase inhibitor p21WAF1/CIP1. Silencing p21WAF1/CIP1 renders cells resistant to Inolitazone's anti-proliferative effects, establishing this pathway as critical to its mechanism of action [8]. Initial in vitro studies in anaplastic thyroid cancer (ATC) cell lines (DRO, ARO) revealed potent growth inhibition, with a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM, again significantly lower than rosiglitazone (75 nM) or troglitazone (1412 nM) [8]. This superior potency provided a strong rationale for its development as an anticancer agent.

Table 2: Comparative Potency of PPARγ Agonists

PPARγ AgonistEC₅₀ (Transactivation)IC₅₀ (Growth Inhibition in DRO cells)PPARγ Selectivity
Inolitazone1 nM0.8 nMHigh (γ >> α, δ)
Rosiglitazone65 nM75 nMModerate
Troglitazone631 nM1412 nMLow-Moderate
Pioglitazone~550 nM*~500 nM*Moderate

(Representative values from literature [1] [8]; *Pioglitazone values estimated based on typical relative potency comparisons)

Research Significance in Oncological and Metabolic Pathways

Inolitazone's significance extends beyond its high potency as a PPAR-γ ligand; it intersects with critical oncological and metabolic pathways dysregulated in cancer. PPAR-γ activation exerts multifaceted anti-tumor effects: suppression of proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of inflammation [1] [3]. Inolitazone specifically triggers G1 cell cycle arrest and apoptosis in sensitive cancer cells, heavily dependent on p21WAF1/CIP1 upregulation [8]. Furthermore, PPAR-γ agonists like Inolitazone influence key signaling cascades frequently altered in cancer, including the PI3K/Akt, NF-κB, and MAPK pathways. This modulation can overcome drug resistance and enhance therapeutic outcomes [3]. A particularly relevant area is lipid metabolism reprogramming, a recognized hallmark of cancer essential for membrane biosynthesis, energy storage, and signaling molecule production [6] [9]. Tumors often exhibit enhanced de novo lipogenesis and lipid scavenging. PPAR-γ is a master regulator of adipogenesis and lipid metabolism. Inolitazone, by potently activating PPAR-γ, can disrupt oncogenic lipid metabolism. This includes potentially inhibiting key lipogenic enzymes (e.g., ACLY, ACC, FASN) and modulating fatty acid uptake (e.g., via CD36/FATPs) and oxidation [6] [9]. Research demonstrates that KRAS-driven cancers, known for metabolic flexibility and resistance, utilize scavenging pathways like macropinocytosis to acquire extracellular proteins and lipids under nutrient stress [9]. Inolitazone's ability to modulate lipid handling genes positions it as a potential strategy to target this adaptive mechanism. Its impact extends to mitochondrial function and fatty acid oxidation (FAO), an energy pathway exploited by some cancers, particularly under metabolic stress or during dormancy [9]. Preclinical studies show activity in anaplastic thyroid cancer models [8] and suggest potential in other malignancies characterized by dysregulated metabolism, such as endometrial cancer where obesity and lipid dysregulation are strong risk factors [6]. The exploration of leriglitazone, another BBB-penetrant PPARγ agonist, in neurodegenerative diseases further underscores the therapeutic potential of this class beyond metabolism, particularly in modulating neuroinflammation and promoting remyelination [5], though Inolitazone's primary focus remains oncology.

Table 3: Key Pathways Targeted by Inolitazone in Oncology

Pathway CategorySpecific Targets/ProcessesPotential Anti-Tumor Effect
Cell Cycle & Apoptosisp21WAF1/CIP1 upregulation, Bcl-2/Bcl-xL inhibitionG1 arrest, Caspase activation, Apoptosis induction
Signal TransductionPI3K/Akt suppression, NF-κB inhibition, MAPK modulationReduced proliferation/survival, Sensitization to therapy
Lipid MetabolismPPARγ-mediated gene regulation (FASN, CD36, CPT1A, etc.)Disruption of de novo lipogenesis, Altered FA uptake/oxidation
Tumor MicroenvironmentAnti-inflammatory cytokine shift (e.g., reduced TNFα, IL-6)Reduced inflammation, Potential immunomodulation

Properties

CAS Number

223132-37-4

Product Name

Inolitazone

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)

InChI Key

JCYNMRJCUYVDBC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5

Solubility

Soluble in DMSO, not in water

Synonyms

CS 7017
CS-7017
CS7017
efatutazone
efatutazone hydrochloride
RS 5444
RS-5444
RS5444

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.